1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline
Descripción general
Descripción
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and may also sensitize cancer cells to radiation therapy.
Biochemical and physiological effects:
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline has been shown to have a range of biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the downregulation of downstream signaling pathways, and the induction of apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in cell cycle progression and DNA repair, which may contribute to its radiosensitizing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline is its specificity for EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, its relatively low potency and selectivity compared to other EGFR inhibitors may limit its usefulness in certain experiments. Additionally, the complex synthesis process and high cost of 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline may make it difficult to obtain in large quantities for use in lab experiments.
Direcciones Futuras
Despite its limitations, 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline remains an important tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. Future research directions may include the development of more potent and selective EGFR inhibitors, as well as the investigation of 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline in combination with other cancer treatments such as immunotherapy or chemotherapy. Additionally, further studies may be needed to better understand the mechanisms underlying the radiosensitizing effects of 1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline, and to identify biomarkers that can predict which patients may benefit most from this treatment approach.
Aplicaciones Científicas De Investigación
1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential use in cancer treatment, particularly in the treatment of tumors that overexpress EGFR. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been investigated for its potential as a radiosensitizer in combination with radiation therapy.
Propiedades
IUPAC Name |
[1-(2-chlorobenzoyl)piperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-7-3-2-6-17(18)21(26)23-12-9-16(10-13-23)20(25)24-14-11-15-5-1-4-8-19(15)24/h1-8,16H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQJOKRICSEGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-Chlorobenzoyl)-4-piperidinyl]carbonyl}indoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.